molecular formula C9H8F3NO B1585979 2-(Trifluoromethyl)phenylacetamide CAS No. 34779-65-2

2-(Trifluoromethyl)phenylacetamide

Cat. No. B1585979
Key on ui cas rn: 34779-65-2
M. Wt: 203.16 g/mol
InChI Key: RBYZOKNDDRTADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07105507B2

Procedure details

Sodium triacetoxyborohydride (140 mg, 0.66 mmol) was added to a solution of (RS)-3,3-difluoro-4-methylpiperidine hydrochloride (Description 60, 67 mg, 0.44 mmol), (RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide (Example 3, 150 mg, 0.33 mmol) and triethylamine (110 mL, 0.88 mmol) in dichloroethane (30 mL) and the mixture was stirred at room temperature for 72 hours. Saturated aqueous sodium hydrogen carbonate (3 mL) and dichloromethane (5 mL) were added and the layers were separated. The organic fraction was poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg). The cartridge was washed with methanol (4×2 mL), then eluted with methanolic ammonia (2M, 2×2 mL). The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (95:5:1), to give trans-(RS)-α-methyl-N-[4-(3-fluoro-1,2,5,6-tetrahydro-4-methylpyrid-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide (16 mg, 7%); 1H NMR (360 MHz, CD3OD) δ 1.33 (3H, d, J 6.5 Hz), 1.35–2.05 (9H, m), 1.63 (3H, s), 2.36–2.63 (4H, m), 2.74–2.78 (1H, m), 2.95–3.05 (1H, m), 3.83 (1H, q, J 7.2 Hz), 7.12–7.39 (5H, m), 7.79 (2H, s), and 7.81 (1H, s); m/z (ES+) 557 (M+1); cis-(RS)-α-methyl-N-[4-(3-fluoro-1,2,5,6-tetrahydro-4-methylpyrid-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide (12 mg, 5%); 1H NMR (400 MHz, CD3OD) δ 1.22–1.28 (1H, m), 1.44 (3H, d, J 6.8 Hz), 1.43–1.54 (1H, m), 1.62 (3H, s), 1.72–1.85 (4H, m), 2.00–2.09 (2H, m), 2.42–2.61 (5H, m), 2.91–3.00 (2H, m), 4.02 (1H, q, J 6.8 Hz), 7.12–7.28 (5H, m), 7.94 (2H, s), and 8.14 (1H, s);. m/z (ES+) 557 (M+1); (2R*,4′R*)-trans-, (2S*,4′R*)-trans-, (2R*,4′R*)-cis-, and (2S*,4′R*)-cis-α-methyl-N-[4-(3,3-difluoro-4-methylpiperidin-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide as a mixture of diastereoisomers (13 mg, 5%); 1H NMR (360 MHz, CD3OD) δ 1.36 (3H, d, J 7.2 Hz), 1.45 (3H, d, J 6.8 Hz), 1.53–1.83 (6H, m), 1.84–1.98 (2H, m), 2.09–2.25 (2H, m), 2.37–2.51 (2H, m), 2.58–2.92 (3H, m), 2.98–3.03 (1H, m), 3.89 and 4.09 (total 1H, each q, J 7.2 Hz)}, 7.13–736 (5H, m), and 7.80–8.18 (3H, m); m/z (ES+) 577 (M+1).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
(RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[BH-](O[C:11](=[O:13])[CH3:12])OC(=O)C)(=O)C.[Na+].Cl.FC1(F)C(C)CC[NH:19]C1.CC([C:43]1[CH:48]=[C:47]([C:49]([F:52])([F:51])[F:50])[CH:46]=[C:45](C(F)(F)F)[CH:44]=1)C(NC1(C2C=CC=CC=2)CCC(=O)CC1)=O.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>ClC(Cl)C.ClCCl>[F:50][C:49]([C:47]1[CH:48]=[CH:43][CH:44]=[CH:45][C:46]=1[CH2:12][C:11]([NH2:19])=[O:13])([F:51])[F:52] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
67 mg
Type
reactant
Smiles
Cl.FC1(CNCCC1C)F
Name
(RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide
Quantity
150 mg
Type
reactant
Smiles
CC(C(=O)NC1(CCC(CC1)=O)C1=CC=CC=C1)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
The organic fraction was poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg)
WASH
Type
WASH
Details
The cartridge was washed with methanol (4×2 mL)
WASH
Type
WASH
Details
eluted with methanolic ammonia (2M, 2×2 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH/NH3(Aq.) (95:5:1)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC(F)(F)C1=C(C=CC=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.